molecular formula C8H12Cl2N2O2 B13931866 1,4-Cyclohexanedicarboxamide, N,N'-dichloro- CAS No. 60525-38-4

1,4-Cyclohexanedicarboxamide, N,N'-dichloro-

Cat. No.: B13931866
CAS No.: 60525-38-4
M. Wt: 239.10 g/mol
InChI Key: BLFHVRDDWNQFKJ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is an organic compound with the molecular formula C8H14N2O2 It is a derivative of cyclohexane, where two carboxamide groups are attached to the 1 and 4 positions of the cyclohexane ring, and both amide groups are chlorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedicarboxamide, N,N’-dichloro- can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedicarboxamide, N,N’-dichloro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the compound back to its non-chlorinated form.

    Substitution: The chlorinated amide groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane-1,4-dicarboxamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

1,4-Cyclohexanedicarboxamide, N,N’-dichloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated amide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-dicarboxamide: The non-chlorinated analog of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro-.

    Cyclohexane-1,4-dicarboxylic acid: The oxidized form of the compound.

    N,N’-Dichlorobenzamide: A structurally similar compound with a benzene ring instead of a cyclohexane ring.

Uniqueness

1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is unique due to its chlorinated amide groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, where its specific properties can be leveraged to achieve desired outcomes.

Properties

CAS No.

60525-38-4

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

1-N,4-N-dichlorocyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C8H12Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4H2,(H,11,13)(H,12,14)

InChI Key

BLFHVRDDWNQFKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCl)C(=O)NCl

Origin of Product

United States

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